Formparanate
CAS No.: 17702-57-7
Cat. No.: VC21057292
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17702-57-7 |
---|---|
Molecular Formula | C12H17N3O2 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | [4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate |
Standard InChI | InChI=1S/C12H17N3O2/c1-9-7-10(17-12(16)13-2)5-6-11(9)14-8-15(3)4/h5-8H,1-4H3,(H,13,16) |
Standard InChI Key | NPCUJHYOBSHUJJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C |
Introduction
Chemical Structure and Properties
Formparanate has the molecular formula C12H17N3O2 with a molecular weight of 235.28 . It is classified as a phenyl methylcarbamate, specifically described as carbamic acid, methyl-, ester with N'-(4-hydroxy-o-tolyl)-N,N-dimethylformamidine . The compound appears as a white solid powder in its physical state .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of formparanate:
Structural Characteristics
Formparanate belongs to the class of organic compounds known as phenyl methylcarbamates, which are aromatic compounds containing a methylcarbamic acid esterified with a phenyl group . Its molecular framework is classified as an aromatic homomonocyclic compound . The SMILES notation for formparanate is CN(C)/C=N/C1=CC=C(OC(NC)=O)C=C1C, depicting its structural arrangement .
Classification and Taxonomy
Chemical Taxonomy
Formparanate can be taxonomically classified within the broader chemical hierarchy as follows:
Taxonomic Level | Classification |
---|---|
Kingdom | Organic compounds |
Super Class | Benzenoids |
Class | Benzene and substituted derivatives |
Sub Class | Phenyl methylcarbamates |
Direct Parent | Phenyl methylcarbamates |
This classification places formparanate in the context of related chemical compounds and helps to understand its general properties and potential reactivity patterns .
Regulatory Classification
From a regulatory perspective, formparanate is identified in various chemical registry systems. It is registered in the FDA Unique Ingredient Identifier (UNII) system as 76S03Y009F and in the EPA Substance Registry System under "Formparanate (17702-57-7)" . These identifiers are crucial for regulatory tracking and safety assessments.
Mode of Action and Toxicology
Toxicological Effects
Formparanate exhibits high toxicity to various organisms, including mammals and insects. It is very toxic to rats, houseflies, and two-spotted spider mites . The compound can enter the body through multiple routes of exposure, including inhalation, oral ingestion, and dermal absorption .
The symptoms of formparanate poisoning relate directly to its mechanism as an acetylcholinesterase inhibitor. Low doses can cause excessive salivation and eye-watering, while higher exposure levels may result in headache, salivation, nausea, vomiting, abdominal pain, and diarrhea . The severity of these symptoms correlates with the degree of AChE inhibition.
Research has established an excellent correlation between toxicity and in vivo AChE inhibition in formparanate-poisoned animals. Studies analyzing rat brains, housefly heads, and whole spider mites at various post-treatment intervals have revealed that the concentration of formparanate-14C equivalents generally relates directly to the degree of AChE inhibition .
Applications and Uses
Agricultural Applications
Formparanate is primarily utilized as an insecticide and acaricide (a pesticide that targets mites and ticks) . Its effectiveness against a range of agricultural pests, particularly spider mites, makes it valuable in crop protection strategies .
Like other carbamates, formparanate is extremely toxic to Hymenoptera (an order of insects that includes bees and wasps), necessitating precautions to avoid exposure to foraging bees or parasitic wasps . This characteristic limits its application in environments where beneficial insects need protection.
Research Findings
Toxicological Studies
Extensive research has been conducted on formparanate's toxicological properties. A pivotal study published in Pesticide Biochemistry and Physiology examined the compound's mode of action and concluded that the blockage of AChE by formparanate is the fundamental biochemical lesion responsible for initiating the sequence of events that eventually lead to death in rats, houseflies, and two-spotted spider mites .
This research established a direct relationship between the concentration of formparanate in tissues and the degree of acetylcholinesterase inhibition. The study analyzed samples at various intervals post-treatment and found that AChE activity was significantly depressed in rats, house-flies, and two-spotted spider mites poisoned with the related compound formetanate, which shares similar properties with formparanate .
Comparative Studies
Formparanate has been studied alongside other similar compounds, particularly formetanate, another carbamate acaricide. Both compounds demonstrate comparable mechanisms of action and toxicity profiles, inhibiting acetylcholinesterase in various organisms . This comparative approach has helped establish the broader patterns of carbamate pesticide activity and has informed both agricultural practices and safety protocols.
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